molecular formula C15H17N5O4S2 B2755025 ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 1170640-53-5

ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2755025
CAS RN: 1170640-53-5
M. Wt: 395.45
InChI Key: RIBWVYSKSFHORM-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C15H17N5O4S2 and its molecular weight is 395.45. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Functionalization

Ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, Zhu et al. (2003) demonstrated its use in the phosphine-catalyzed annulation process to produce tetrahydropyridines, a type of heterocyclic compound, with high yield and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) used derivatives of this compound in the synthesis of novel pyrido and thieno pyrimidines and benzimidazoles (Bakhite, Al‐Sehemi, & Yamada, 2005).

2. Pharmaceutical Research

This compound is also explored in pharmaceutical research. For instance, Jeankumar et al. (2013) synthesized derivatives of this compound as inhibitors for Mycobacterium tuberculosis, showing promising antibacterial activity (Jeankumar et al., 2013). Bhoi et al. (2016) developed poly-functionalized tri-heterocyclic benzothiazole derivatives from similar compounds and evaluated their antimicrobial activities (Bhoi, Borad, Pithawala, & Patel, 2016).

3. Biological Applications

Additionally, the compound has been utilized in biological studies. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines using related compounds, which were screened for molluscicidal properties, indicating potential applications in biological control (El-bayouki & Basyouni, 1988).

4. Chemical Synthesis and Reactivity

The versatility of this compound extends to its use in diverse chemical syntheses. Mohareb et al. (2004) prepared derivatives that led to pyran, pyridine, and pyridazine derivatives, demonstrating its reactivity and utility in creating a wide range of chemical structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

5. Anticancer Research

In the field of anticancer research, Altuğ et al. (2015) synthesized ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products from similar compounds, which showed promising anticancer activity across various cancer cell lines (Altuğ, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2015).

properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S2/c1-3-24-15(23)20-5-4-8-9(6-20)25-14(10(8)12(16)21)17-13(22)11-7(2)18-19-26-11/h3-6H2,1-2H3,(H2,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBWVYSKSFHORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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